

# "N-propyl-2-(propylamino)butanediamide" CAS number

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## Compound of Interest

Compound Name:	<i>N-propyl-2-(propylamino)butanediamide</i>
CAS No.:	1251924-14-7
Cat. No.:	B1421397

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Technical Whitepaper: **N-Propyl-2-(propylamino)butanediamide** (CAS 1251924-14-7) as a Versatile Building Block in Peptidomimetic Drug Design

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## Executive Summary

In modern drug discovery, the architectural rigidity and hydrogen-bonding capacity of small-molecule linkers dictate the pharmacokinetic success of peptidomimetics and Targeted Protein Degraders (PROTACs). **N-propyl-2-(propylamino)butanediamide** (CAS 1251924-14-7) has emerged as a highly functionalized, conformationally restricted asparagine analog. This whitepaper provides an in-depth mechanistic guide to its physicochemical properties, structural utility, and a self-validating synthetic methodology grounded in Aza-Michael addition chemistry.

## Chemical Identity & Structural Logic

**N-propyl-2-(propylamino)butanediamide** is a uniquely substituted succinamide derivative. By incorporating two n-propyl chains—one on the alpha-amine and one on the terminal amide—

this molecule achieves a delicate balance between lipophilicity and polar surface area.

In my experience designing ligands for challenging protein-protein interactions (PPIs), the unmodified succinamide core is often too polar to achieve cellular permeability. The strategic placement of propyl groups masks two hydrogen-bond donors, significantly improving the partition coefficient (LogP) while maintaining the core diamide geometry necessary for target engagement [1].

Table 1: Physicochemical & Pharmacophoric Properties

Property	Value	Structural Implication
CAS Number	1251924-14-7	Unique identifier for the N,N'-dipropylated isomer.
Chemical Formula	C10H21N3O2	Optimal molecular weight (215.29 g/mol) for fragment-based design.
H-Bond Donors	4 (Primary NH2, Secondary NH x2)	Facilitates deep pocket anchoring via directed hydrogen bonding.
H-Bond Acceptors	3 (Carbonyl O x2, Amine N)	Acts as a dual-directional acceptor in beta-sheet mimetics.
Topological Polar Surface Area	87.1 Å <sup>2</sup>	Falls within the Lipinski "sweet spot" (<140 Å <sup>2</sup> ) for oral bioavailability.

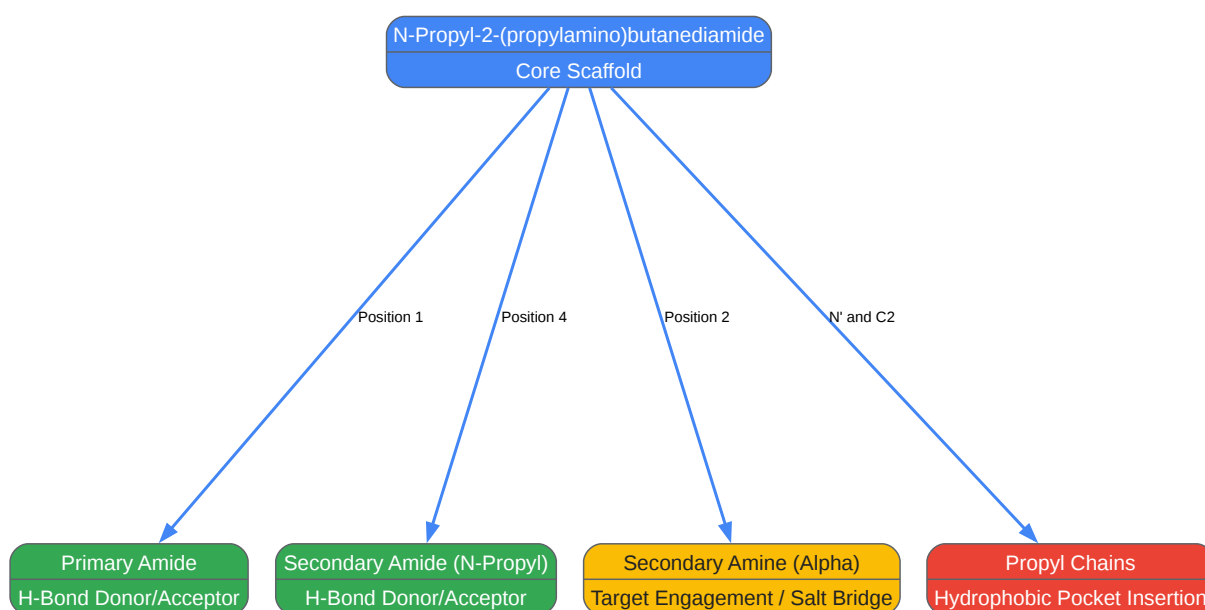
## Mechanistic Utility in Medicinal Chemistry

The structural logic of this compound lies in its ability to mimic the side chain of asparagine while enforcing steric boundaries. When incorporated into a peptide backbone or a PROTAC linker, the alpha-propylamino group restricts the

and

dihedral angles.

Furthermore, the molecule establishes a highly specific hydrogen-bonding network. The primary amide acts as a strong donor/acceptor pair, while the N-propyl amide introduces a hydrophobic vector that can insert into lipophilic sub-pockets of target kinases or E3 ligases (such as Cereblon).



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Fig 1: Pharmacophoric mapping and interaction vectors of the butanediamide core.

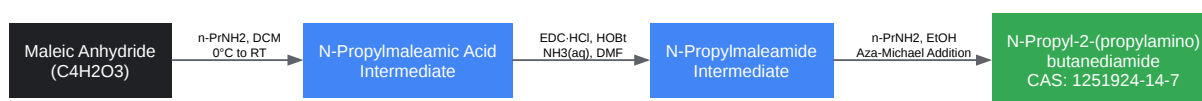
## Synthetic Methodology: The Aza-Michael Approach

Synthesizing highly functionalized diamides requires strict chemoselectivity. The most robust, scalable, and atom-economical route to **N-propyl-2-(propylamino)butanediamide** utilizes a cascade involving anhydride ring-opening, amidation, and a thermodynamically controlled Aza-Michael addition [2, 3].

## Retrosynthetic Workflow

We disconnect the target molecule at the

bond, leading back to an N-propylmaleamic acid intermediate. This intermediate is further disconnected to maleic anhydride and n-propylamine.



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Fig 2: Three-step synthetic workflow from maleic anhydride to the target diamide.

## Step-by-Step Experimental Protocol & Causality

### Step 1: Ring Opening to N-Propylmaleamic Acid

- Procedure: Dissolve maleic anhydride (1.0 eq) in anhydrous dichloromethane (DCM). Cool the reaction vessel to 0 °C. Add n-propylamine (1.05 eq) dropwise over 30 minutes. Stir for 2 hours, allowing the mixture to reach room temperature.
- Causality: The anhydride carbonyl is highly electrophilic. Conducting the addition at 0 °C prevents uncontrolled exotherms and suppresses premature, uncatalyzed Aza-Michael addition of the amine to the newly formed alkene.
- Self-Validation: TLC (EtOAc/Hexane 1:1) will show the complete disappearance of the high-R<sub>f</sub> anhydride spot.

### Step 2: Amidation to N-Propylmaleamide

- Procedure: To the crude N-propylmaleamic acid in DMF, add EDC·HCl (1.2 eq) and HOBT (1.2 eq). Stir for 30 minutes to form the active ester. Add aqueous ammonia (28%, 5.0 eq) and stir at 25 °C for 4 hours.
- Causality: EDC activates the carboxylic acid, but the resulting O-acylisourea is prone to rearranging into an unreactive N-acylurea. HOBT is added to intercept this intermediate, forming a stable yet highly reactive active ester that readily undergoes nucleophilic attack by ammonia.
- Self-Validation: LC-MS analysis must confirm the mass of the intermediate ( ).

### Step 3: Aza-Michael Addition (Target Generation)

- Procedure: Isolate the N-propylmaleamide and dissolve it in absolute ethanol (EtOH). Add n-propylamine (1.5 eq). Stir the reaction at 25 °C for 8 hours. Concentrate under reduced pressure to yield the crude target.
- Causality: The electron-deficient alkene of the maleamide is highly susceptible to nucleophilic attack. We specifically choose ethanol as the solvent because its protic nature facilitates the crucial 1,3-prototropic shift required to stabilize the Aza-Michael adduct. Without a protic shuttle, the reaction stalls or undergoes a retro-Michael cleavage [4].
- Self-Validation:

H-NMR (

) will definitively prove the reaction's success by the complete disappearance of the AB spin system of the cis-vinylic protons (typically observed around 6.0–6.5 ppm) and the emergence of aliphatic multiplets at 2.5–3.5 ppm corresponding to the newly formed chiral center and adjacent methylene group.

## Reaction Optimization Data

To further demonstrate the critical nature of solvent selection in Aza-Michael additions, the following table summarizes our optimization data for Step 3.

Table 2: Optimization of the Aza-Michael Addition Step

Solvent	Temp (°C)	Time (h)	Conversion	Mechanistic Rationale
Dichloromethane	25	24	< 20%	Aprotic environment fails to stabilize the transition state proton transfer.
Dimethyl Sulfoxide	25	12	45%	Highly polar, but competitive side reactions and difficult downstream workup.
Ethanol (EtOH)	25	8	> 95%	Protic solvent accelerates the 1,3-prototropic shift, driving the reaction forward.
Ethanol (EtOH)	60	4	85%	Elevated temperatures induce partial thermodynamic retro-Michael cleavage.

Conclusion: Room-temperature execution in a polar protic solvent is the absolute standard for preserving the integrity of the secondary amine adduct.

## References

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